molecular formula C15H21N3O4 B2837615 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid CAS No. 1710194-79-8

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid

カタログ番号 B2837615
CAS番号: 1710194-79-8
分子量: 307.35
InChIキー: VUTKDMVYWRARNC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as 4-aryl piperidines . These compounds are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) , which are a class of drugs that work by inducing the degradation of specific proteins.

科学的研究の応用

Chemical Synthesis and Biological Activity

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid and related compounds play significant roles in the synthesis of various bioactive molecules. For instance, their use in the development of analogues of tetrahydrofolic acid showcases the manipulation of these compounds for specific biological activities. Such analogues were investigated for their potential as substrates for mouse liver folylpolyglutamate synthetase and inhibitors for dihydrofolate reductase, key enzymes in folate metabolism and cellular growth processes. Despite varied activity profiles, this research highlights the strategic structural modifications employed to explore therapeutic potentials (Rosowsky et al., 1994).

Photoinduced CO-Release Studies

In the field of photopharmacology, derivatives of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid have been utilized to develop novel ruthenium(II) dicarbonyl complexes. These complexes are studied for their ability to release carbon monoxide upon photoactivation, a property that is leveraged to design PhotoCORMs (photoactivated CO-releasing molecules). Such molecules hold promise for therapeutic applications where controlled CO release can be beneficial, demonstrating the versatile applications of these compounds in creating responsive therapeutic agents (Bischof et al., 2013).

Asymmetric Synthesis

The compound and its derivatives are instrumental in asymmetric synthesis, showcasing their utility in generating enantiomerically pure compounds. This is particularly relevant in the synthesis of piperidine dicarboxylic acid derivatives, where such compounds serve as key intermediates. The ability to generate specific stereochemistry through asymmetric synthesis is crucial for the development of compounds with desired biological activities, reflecting the importance of these derivatives in medicinal chemistry (Xue et al., 2002).

Novel Conjugates for Biomedical Applications

Derivatives of 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid have been explored as building blocks for the development of peptide nucleic acid (PNA) bioconjugates with ruthenium(II) dicarbonyl complexes. These conjugates are of interest for biosensing and biomedical applications, illustrating the potential of these compounds in creating bioactive molecules that can interact with biological systems in specific ways. The development of such conjugates underscores the role of these derivatives in advancing biomedical research and therapeutic strategies (Bischof et al., 2013).

将来の方向性

The development of PROTACs is a rapidly advancing field, with potential applications in the treatment of a wide range of diseases. The use of 4-aryl piperidines as linkers in PROTACs is an area of ongoing research . Future work may focus on optimizing the properties of these linkers to improve the efficacy and selectivity of PROTACs.

特性

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-6-4-10(5-7-18)12-11(13(19)20)8-16-9-17-12/h8-10H,4-7H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTKDMVYWRARNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=NC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。